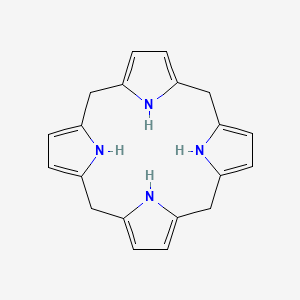

Porphyrinogen

描述

Structure

3D Structure

属性

分子式 |

C20H20N4 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC 名称 |

5,10,15,20,21,22,23,24-octahydroporphyrin |

InChI |

InChI=1S/C20H20N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-8,21-24H,9-12H2 |

InChI 键 |

VCRBUDCZLSQJPZ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5 |

规范 SMILES |

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5 |

同义词 |

calix(4)pyrrole |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Stereochemistry of Porphyrinogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphyrinogens are crucial macrocyclic intermediates in the biosynthesis of all tetrapyrroles, including hemes, chlorophylls, and vitamin B12. As the colorless, reduced precursors to the intensely colored porphyrins, their inherent flexibility and complex stereochemistry are fundamental to their biological function and reactivity. This technical guide provides a comprehensive examination of the core structural and stereochemical features of porphyrinogens. It delves into their conformational dynamics, the critical stereochemical inversion in the biosynthesis of the physiologically vital type III isomers, and the analytical techniques employed for their characterization. Detailed experimental protocols for synthesis, purification, and analysis using X-ray crystallography, NMR spectroscopy, and computational modeling are provided. Furthermore, this guide explores the relevance of porphyrinogen-related structures in the context of drug development, particularly in photodynamic therapy.

Introduction to this compound Structure

Porphyrinogens are characterized by a hexahydroporphine core, a macrocycle composed of four pyrrole (B145914) rings linked by methylene (B1212753) bridges (–CH₂–). This saturated nature of the bridging carbons imparts significant conformational flexibility to the macrocycle, a key distinction from the rigid, planar structure of their oxidized porphyrin counterparts. This flexibility allows porphyrinogens to adopt a variety of non-planar conformations.

The general structure of a this compound consists of a tetrapyrrolic macrocycle where the pyrrole rings are interconnected at their α-positions by methylene bridges. Unlike the aromatic porphyrins, the this compound ring system is not conjugated, which is why these compounds are colorless.

Stereochemistry and the "Type-Isomer Problem"

In the biosynthesis of naturally occurring porphyrins, the precursor is porphobilinogen (B132115) (PBG), a pyrrole molecule substituted with an acetic acid ("A") and a propionic acid ("P") side chain. The enzymatic tetramerization of PBG can theoretically lead to four different structural isomers, known as "type-isomers," depending on the arrangement of the A and P substituents around the macrocycle.[1]

However, biological systems almost exclusively produce the asymmetric type III isomer . This is crucial, as subsequent enzymes in the heme synthesis pathway are specific for this isomer. The formation of the symmetric type I isomer , which has a repeating AP-AP-AP-AP arrangement, is a non-enzymatic process and leads to a metabolic dead-end, associated with certain porphyrias.[2]

The key to the stereospecific synthesis of urothis compound III lies in the action of two enzymes: porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) and urothis compound III synthase. Porphobilinogen deaminase catalyzes the head-to-tail condensation of four PBG molecules to form a linear tetrapyrrole called hydroxymethylbilane. Urothis compound III synthase then masterfully cyclizes this linear molecule, inverting the final (D) pyrrole ring to produce the AP-AP-AP-PA arrangement characteristic of the type III isomer.[3]

Conformational Analysis of Porphyrinogens

The non-planar nature of the this compound macrocycle is a defining feature. The flexibility of the methylene bridges allows the pyrrole rings to tilt out of a mean plane, leading to various conformations. While the specific conformations of naturally occurring porphyrinogens are challenging to study due to their instability, computational modeling and studies of more stable synthetic analogues have provided significant insights.

The primary modes of non-planar distortion in tetrapyrrolic macrocycles are categorized as saddling, ruffling, doming, and waving. These distortions are often quantified using Normal-coordinate Structural Decomposition (NSD), a computational method that deconvolutes the observed structure into contributions from these fundamental distortion modes.[4][5]

-

Saddling: Characterized by the alternate displacement of adjacent pyrrole rings above and below the mean plane of the macrocycle.

-

Ruffling: Involves the twisting of the pyrrole rings about their respective Cα-Cα axes, leading to a wave-like distortion of the macrocycle.

-

Doming: Occurs when all four pyrrole rings are displaced to one side of the mean plane.

-

Waving: Involves the displacement of pairs of opposite pyrrole rings in opposite directions from the mean plane.

The relative energies of these conformations are influenced by the substituents on the pyrrole rings and at the meso-positions (the methylene bridges). For instance, bulky substituents can sterically favor certain non-planar conformations. Computational studies on metalloporphyrins have shown that the energy difference between saddled and ruffled conformations can be on the order of 0.3 to 1.0 eV, depending on the peripheral substituents.[6][7]

Heme Biosynthesis Pathway

The biosynthesis of heme is a well-characterized eight-step enzymatic pathway that begins in the mitochondria, moves to the cytoplasm, and finally returns to the mitochondria for the terminal steps. Porphyrinogens are key intermediates in this pathway.

Quantitative Structural Data

Precise geometric parameters of porphyrinogens are essential for understanding their reactivity and for computational modeling. The following table summarizes representative bond lengths and angles for a this compound macrocycle, derived from crystallographic data of related structures. It is important to note that these values can vary depending on the specific substituents and the crystal packing forces.

| Parameter | Bond Type | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

| Cα-Cβ | C-C (pyrrole) | 1.37 - 1.39 | Cα-N-Cα | 108 - 110 | |

| Cβ-Cβ | C=C (pyrrole) | 1.43 - 1.45 | N-Cα-Cβ | 107 - 109 | |

| Cα-N | C-N (pyrrole) | 1.36 - 1.38 | Cα-Cmeso-Cα | 110 - 115 | |

| Cα-Cmeso | C-C (bridge) | 1.50 - 1.54 |

Note: This data is compiled from crystallographic information on this compound-like structures and should be considered representative.

Experimental Protocols

Synthesis and Purification of Urothis compound I and III

The enzymatic synthesis of uroporphyrinogens I and III from porphobilinogen (PBG) is a common method for obtaining these stereoisomers.[8]

Materials:

-

Porphobilinogen (PBG)

-

Porphobilinogen deaminase (HMBS)

-

Urothis compound III synthase (UROS)

-

Tris-HCl buffer (pH 8.2)

-

Sodium borohydride (B1222165) (NaBH₄)

-

DEAE-cellulose chromatography column

-

Ammonium (B1175870) acetate (B1210297) buffer gradient

-

Spectrophotometer

Protocol for Urothis compound III Synthesis:

-

Prepare a reaction mixture containing PBG (e.g., 1 mg/mL) in Tris-HCl buffer.

-

Add purified porphobilinogen deaminase and urothis compound III synthase to the reaction mixture.

-

Incubate the mixture at 37°C for 1-2 hours in the dark and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Monitor the reaction progress by observing the decrease in the absorbance of PBG at 555 nm after reaction with Ehrlich's reagent.

-

Stop the reaction by adding a reducing agent such as sodium borohydride to stabilize the this compound.

-

Purify the urothis compound III using DEAE-cellulose chromatography with a gradient of ammonium acetate buffer.

-

Analyze the fractions for the presence of urothis compound III using spectrophotometry after oxidation to uroporphyrin III.

Protocol for Urothis compound I Synthesis: The protocol is identical to the synthesis of urothis compound III, but urothis compound III synthase is omitted from the reaction mixture. In the absence of this enzyme, the linear hydroxymethylbilane intermediate spontaneously cyclizes to form urothis compound I.[2]

X-ray Crystallography of Porphyrinogens

Obtaining high-quality crystals of porphyrinogens is challenging due to their instability and tendency to oxidize. However, the use of stable, synthetic analogues and co-crystallization with binding proteins has enabled structural elucidation.

General Protocol:

-

Crystallization: this compound crystals can be grown using vapor diffusion methods (hanging drop or sitting drop). The precipitant solution and conditions (temperature, pH) must be carefully optimized.

-

Crystal Mounting: Crystals are carefully mounted on a cryoloop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or direct methods. The initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of porphyrinogens in solution.

Sample Preparation:

-

Dissolve a purified sample of the this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding aggregation (typically in the low millimolar range).[9]

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum provides information about the chemical environment of the protons in the molecule. The chemical shifts of the methylene bridge protons and the pyrrole protons are particularly informative.

-

¹³C NMR: Provides information about the carbon skeleton of the this compound.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign protons within the same spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information for determining the three-dimensional structure and conformation.

-

Data Analysis: The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to build a model of the this compound's solution-state conformation. The relative intensities of NOE cross-peaks can be used to estimate inter-proton distances, which serve as constraints in molecular modeling.

Computational Modeling of this compound Structure

Computational chemistry provides a powerful tool for investigating the structure, stability, and conformational landscape of porphyrinogens. Density Functional Theory (DFT) is a commonly used method for these studies.

General Protocol using Gaussian:

-

Input File Preparation: Create an input file specifying the initial coordinates of the this compound molecule, the level of theory (e.g., B3LYP), and the basis set (e.g., 6-31G*).

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Conformational Search (Optional): For flexible molecules, a conformational search can be performed to identify other low-energy conformers. This can be done by systematically rotating rotatable bonds or by using more advanced search algorithms.

-

Analysis of Results: Analyze the optimized geometry to determine bond lengths, bond angles, and dihedral angles. The relative energies of different conformers can be used to understand the conformational preferences of the molecule.

This compound Derivatives in Drug Development

While porphyrinogens themselves are generally not used as drugs due to their instability, their oxidized porphyrin counterparts and other derivatives are extensively investigated for therapeutic applications, most notably in Photodynamic Therapy (PDT) . PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells and other pathogenic cells.

Porphyrin-based photosensitizers are attractive due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum and their ability to efficiently generate singlet oxygen. The stereochemistry and conformational properties of the porphyrin macrocycle can influence its photophysical properties and its interaction with biological targets. By modifying the peripheral substituents of the porphyrin, researchers can tune its solubility, biodistribution, and photosensitizing efficacy. Understanding the structure-activity relationships of these porphyrin derivatives is a key area of research in the development of new and improved PDT agents.

Conclusion

The structure and stereochemistry of porphyrinogens are of fundamental importance in biochemistry and have significant implications for the design of therapeutic agents. The inherent flexibility of the this compound macrocycle and the precise enzymatic control over its stereochemistry during biosynthesis are remarkable examples of nature's molecular engineering. A thorough understanding of these principles, aided by advanced analytical techniques and computational modeling, is essential for researchers in the fields of porphyrin chemistry, enzymology, and drug development. The detailed protocols and data presented in this guide provide a valuable resource for scientists working to unravel the complexities of these fascinating molecules and harness their potential for therapeutic benefit.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 7. Crystal structure of human urothis compound III synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

An In-depth Technical Guide to the Biosynthesis of Uroporphyrinogen III

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of uroporphyrinogen III is a critical juncture in the intricate pathway of tetrapyrrole synthesis, leading to essential molecules such as heme, chlorophyll, and vitamin B12. This process is orchestrated by two sequential enzymatic reactions catalyzed by hydroxymethylbilane (B3061235) synthase (HMBS) and urothis compound III synthase (UROS). Deficiencies in these enzymes result in the debilitating genetic disorders acute intermittent porphyria and congenital erythropoietic porphyria, respectively. This guide provides a comprehensive technical overview of the enzymatic mechanisms, quantitative kinetic data, detailed experimental protocols, and the logical flow of this vital biosynthetic pathway, tailored for professionals in biomedical research and drug development.

Introduction

The formation of urothis compound III from four molecules of porphobilinogen (B132115) (PBG) is a fundamental biological process. It marks the last common precursor for all tetrapyrrole cofactors.[1] The pathway's fidelity is paramount, as the accumulation of intermediates or the formation of non-functional isomers can have severe pathological consequences. Understanding the intricate molecular choreography of HMBS and UROS is therefore crucial for the development of therapeutic strategies for the porphyrias and for harnessing this pathway for biotechnological applications.

The Enzymatic Cascade: From Porphobilinogen to Urothis compound III

The synthesis of urothis compound III is a two-step process initiated by the polymerization of four porphobilinogen molecules into a linear tetrapyrrole, hydroxymethylbilane, followed by its cyclization and rearrangement into the asymmetric urothis compound III macrocycle.

Step 1: Linear Tetrapyrrole Synthesis by Hydroxymethylbilane Synthase (HMBS)

Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD), catalyzes the head-to-tail condensation of four molecules of porphobilinogen to form the linear tetrapyrrole, hydroxymethylbilane.[2] The enzyme utilizes a unique dipyrromethane (DPM) cofactor, which is covalently attached to a conserved cysteine residue and acts as a primer for the growing polypyrrole chain.[3]

The reaction proceeds through a series of stable enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄).[3] The process begins with the deamination of a porphobilinogen molecule to generate a reactive azafulvene intermediate. This intermediate then attacks the α-position of the terminal pyrrole (B145914) ring of the DPM cofactor (or the growing chain), extending the polypyrrole by one unit. This process is repeated three more times. Finally, the hexapyrrole intermediate is hydrolyzed to release the tetrapyrrole product, hydroxymethylbilane, and regenerate the holoenzyme.[3]

Step 2: Asymmetric Cyclization by Urothis compound III Synthase (UROS)

Urothis compound III synthase (UROS) catalyzes the conversion of the linear hydroxymethylbilane into the cyclic urothis compound III. This reaction involves the inversion of the final (D) pyrrole ring of the substrate before its condensation with the first (A) ring.[4] In the absence of UROS, hydroxymethylbilane spontaneously cyclizes to form the non-functional, symmetric isomer urothis compound I.[5]

The proposed mechanism for UROS involves a spiro-pyrrolenine intermediate.[6] The enzyme is believed to bind hydroxymethylbilane in a conformation that facilitates the attack of the C-16 of the D-ring on the C-1 of the A-ring, forming a spiro-intermediate. This is followed by the cleavage of the bond between C-15 and the D-ring and the subsequent formation of a new bond between C-19 and C-15, resulting in the inverted D-ring of urothis compound III.[1][6]

Quantitative Enzyme Kinetics

The kinetic parameters of HMBS and UROS have been characterized in various organisms and under different conditions. A summary of these quantitative data is presented below to facilitate comparison.

| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ (nmol/h/mg) | Specific Activity (units/mg) | Reference(s) |

| Hydroxymethylbilane Synthase | Human Liver | Porphobilinogen | 3.6 | - | - | [7] |

| Hydroxymethylbilane Synthase | Human Erythrocytes | Porphobilinogen | 8.9 ± 1.5 | 249 ± 36 | - | [8] |

| Hydroxymethylbilane Synthase | Rat Kidney | Porphobilinogen | K₁=2.08, K₂=0.102 | - | - | [9] |

| Hydroxymethylbilane Synthase (wt) | Recombinant Human | Porphobilinogen | - | - | - | [10] |

| Hydroxymethylbilane Synthase (V215E mutant) | Recombinant Human | Porphobilinogen | Unchanged vs. wt | 70% loss vs. wt | - | [10] |

| Urothis compound III Synthase | E. coli (recombinant) | Pre-urothis compound | 5 | - | 1500 | [11] |

| Urothis compound III Synthase | Human Erythrocytes | Hydroxymethylbilane | 5-20 | - | >300,000 | [12] |

| Urothis compound III Synthase | Human Erythrocytes | - | - | - | 7.41 ± 1.35 (coupled assay) | [13][14] |

| Urothis compound III Synthase | Human Erythrocytes | - | - | - | 7.64 ± 1.73 (direct assay) | [13][14] |

| Urothis compound III Synthase | Human Cultured Lymphoblasts | - | - | - | 13.7 ± 1.39 (coupled assay) | [13][14] |

| Urothis compound III Synthase | Human Cultured Lymphoblasts | - | - | - | 17.6 ± 1.15 (direct assay) | [13][14] |

Note: "units/mg" can vary based on the specific definition of a unit in the cited literature. Vmax values are often reported in various units and may not always be directly comparable.

Experimental Protocols

Purification of Recombinant Human Hydroxymethylbilane Synthase (HMBS)

This protocol is adapted from a method for expressing and purifying the ubiquitous form of human HMBS in E. coli.[15]

-

Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the human HMBS cDNA. Culture the cells in LB medium supplemented with the appropriate antibiotic. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an OD₆₀₀ of 0.5-0.8.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in 50 mM potassium phosphate (B84403) buffer (pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

-

Ammonium (B1175870) Sulfate (B86663) Fractionation: Centrifuge the lysate to remove cell debris. To the supernatant, slowly add ammonium sulfate to a final saturation of 40%, stirring on ice. After centrifugation, increase the ammonium sulfate saturation of the supernatant to 70%. Collect the precipitated protein by centrifugation.

-

Dialysis: Resuspend the protein pellet in 50 mM potassium phosphate buffer (pH 8.0) and dialyze extensively against the same buffer.

-

Gel Filtration Chromatography: Apply the dialyzed protein solution to a gel filtration column (e.g., Superdex 200) equilibrated with 50 mM potassium phosphate buffer (pH 8.0) to separate proteins based on size.

-

Anion Exchange Chromatography: Pool the HMBS-containing fractions and apply them to an anion exchange column (e.g., Mono Q) equilibrated with 15 mM Tris-HCl buffer (pH 8.3). Elute the protein with a linear gradient of NaCl.

-

Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

Assay for Hydroxymethylbilane Synthase (HMBS) Activity

This spectrophotometric assay measures the formation of urothis compound I, which is produced by the non-enzymatic cyclization of the HMBS product, hydroxymethylbilane.[10]

-

Reaction Mixture: Prepare a reaction mixture containing approximately 5 µg of purified HMBS enzyme in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Pre-incubation: Pre-incubate the enzyme solution for 3 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-heated solution of porphobilinogen (PBG) to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture for 4 minutes at 37°C.

-

Termination and Oxidation: Terminate the reaction by adding 5 M HCl and a solution of 0.1% benzoquinone in methanol. This step also oxidizes the urothis compound I to the colored uroporphyrin I.

-

Incubation on Ice: Incubate the samples on ice for 30 minutes, protected from light.

-

Spectrophotometric Measurement: Measure the absorbance of the uroporphyrin I at 405 nm.

-

Calculation of Activity: Calculate the enzyme activity, defined as nmol of urothis compound I formed per hour per mg of enzyme at 37°C, using the molar extinction coefficient of uroporphyrin I.

Purification of Recombinant Human Urothis compound III Synthase (UROS)

This protocol is based on a method for the expression and purification of human UROS in E. coli.[16]

-

Expression: Express the N-terminally His-tagged human UROS in E. coli BL21(DE3)pLysS cells using an autoinduction medium.

-

Cell Lysis and Affinity Chromatography: Lyse the cells and clarify the lysate by centrifugation. Purify the His-tagged UROS from the supernatant using a Ni²⁺ affinity column.

-

TEV Protease Cleavage: Cleave the His-tag by incubating the purified protein with TEV protease overnight during dialysis into 20 mM Tris-HCl, 100 mM NaCl, pH 7.0.

-

Size Exclusion Chromatography: Further purify the protein by size exclusion chromatography on an S200 column equilibrated with 20 mM Tris-HCl, 100 mM NaCl, pH 7.0.

-

Purity Assessment: Assess the purity of the final protein preparation by SDS-PAGE.

Coupled-Enzyme Assay for Urothis compound III Synthase (UROS) Activity

This assay measures UROS activity by coupling it to the HMBS reaction, which generates the UROS substrate, hydroxymethylbilane, in situ.[13]

-

Preparation of HMBS: Obtain a source of HMBS. A convenient source is a heat-treated erythrocyte lysate, where UROS is inactivated, leaving active HMBS.

-

Reaction Mixture: Prepare a reaction mixture containing the sample to be assayed for UROS activity (e.g., erythrocyte lysate), the prepared HMBS, and porphobilinogen in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination and Oxidation: Terminate the reaction and oxidize the urothis compound products (I and III) to their corresponding uroporphyrins by adding an acidic solution (e.g., trichloroacetic acid).

-

Quantification by HPLC: Separate and quantify the uroporphyrin I and III isomers using reversed-phase high-pressure liquid chromatography (HPLC) with fluorescence or UV detection.

-

Calculation of Activity: Calculate the UROS activity based on the amount of urothis compound III formed.

Signaling Pathways and Experimental Workflows

Visual representations of the biosynthetic pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

References

- 1. scilit.com [scilit.com]

- 2. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Urothis compound III synthase - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Urothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Kinetic and molecular parameters of human hepatic porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxymethylbilane synthase (HMBS) (PBGD) - BioCentury Target Profiles - BCIQ [profiles.biocentury.com]

- 9. Rat kidney porphobilinogen deaminase kinetics. Detection of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational stability and activity analysis of two hydroxymethylbilane synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and properties of urothis compound III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and properties of urothis compound III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coupled-enzyme and direct assays for urothis compound III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urothis compound III | 1976-85-8 | Benchchem [benchchem.com]

- 15. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and Mechanistic Implications of a Urothis compound III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Porphyrinogens

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of porphyrinogens, the essential precursors to heme, chlorophylls, and other vital tetrapyrroles. It delves into the catalytic mechanisms of the key enzymes, presents quantitative data for comparative analysis, and offers detailed experimental protocols for their study. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this critical biochemical cascade.

Introduction to Porphyrinogen Biosynthesis

The synthesis of porphyrinogens is a highly conserved and tightly regulated metabolic pathway essential for most life forms.[1] This multi-step process begins with simple precursors and culminates in the formation of the macrocyclic tetrapyrrole, urothis compound III. This molecule stands at a crucial branch point, leading to the synthesis of various vital compounds, including heme, which is indispensable for oxygen transport, respiration, and drug metabolism.[1][2] Defects in the enzymes of this pathway can lead to a group of metabolic disorders known as porphyrias.[3]

The biosynthesis of porphyrinogens can be broadly divided into three key stages:

-

The synthesis of the precursor molecule, 5-aminolevulinic acid (ALA).[1]

-

The formation of the monopyrrole, porphobilinogen (B132115) (PBG).[4]

-

The assembly of four PBG molecules into the linear tetrapyrrole hydroxymethylbilane (B3061235), followed by its cyclization to form urothis compound III.[2][5]

This guide will focus on the core enzymatic steps leading to the formation of urothis compound III.

The Enzymatic Pathway of this compound Synthesis

The conversion of glycine (B1666218) and succinyl-CoA to urothis compound III is catalyzed by a series of four key enzymes. The initial and final reactions occur within the mitochondria, while the intermediate steps take place in the cytosol.[6]

5-Aminolevulinate Synthase (ALAS)

The biosynthesis of porphyrinogens commences in the mitochondria with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA), a reaction catalyzed by 5-aminolevulinate synthase (ALAS).[3][7] This reaction is the rate-limiting step in heme biosynthesis and is subject to tight regulation.[8][9] The enzyme utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[10][11] The reaction mechanism involves the formation of a Schiff base between glycine and PLP, followed by a nucleophilic attack on succinyl-CoA and subsequent decarboxylation to yield ALA.[10][11][12]

There are two isoforms of ALAS in vertebrates: the ubiquitously expressed ALAS1 and the erythroid-specific ALAS2.[12]

Porphobilinogen Synthase (PBGS) / ALA Dehydratase (ALAD)

Following its synthesis, ALA is transported to the cytosol where two molecules are asymmetrically condensed by porphobilinogen synthase (PBGS), also known as ALA dehydratase (ALAD), to form the monopyrrole porphobilinogen (PBG).[3][4] This enzyme is a metalloenzyme, typically requiring zinc for its activity, and is sensitive to inhibition by lead.[5][13] The reaction mechanism involves the formation of two Schiff base intermediates with conserved lysine (B10760008) residues in the active site.[14][15] PBGS exhibits allosteric regulation through a dynamic equilibrium between high-activity octamers and low-activity hexamers.[1][3][14]

Porphobilinogen Deaminase (PBGD) / Hydroxymethylbilane Synthase (HMBS)

The third step in the pathway is the head-to-tail condensation of four molecules of PBG to form a linear tetrapyrrole, hydroxymethylbilane (HMB).[4] This reaction is catalyzed by porphobilinogen deaminase (PBGD), also called hydroxymethylbilane synthase (HMBS). A unique feature of this enzyme is its dipyrromethane cofactor, which is covalently attached to a cysteine residue and acts as a primer for the assembly of the tetrapyrrole chain.[8][16] The polymerization occurs in a stepwise manner through stable enzyme-intermediate complexes (ES, ES2, ES3, and ES4).[8][16]

Urothis compound III Synthase (UROS)

The final enzyme in the synthesis of the core this compound structure is urothis compound III synthase (UROS).[2][5] It catalyzes the cyclization of the linear HMB into the asymmetric urothis compound III.[17][18] This reaction involves an intramolecular rearrangement where the terminal D-ring of HMB is inverted before being linked to the A-ring.[2][12][19] In the absence of UROS, HMB spontaneously cyclizes to form the symmetric and non-physiological urothis compound I.[5][8] The proposed mechanism for UROS involves a spiro-intermediate.[2][20]

Quantitative Data on this compound Synthesis Enzymes

The kinetic parameters of the enzymes involved in this compound synthesis are crucial for understanding the flux through the pathway and for the development of potential therapeutic modulators. The following tables summarize key kinetic data for these enzymes from various sources.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax | Reference |

| ALA Synthase (ALAS) | Human (recombinant) | Glycine | 9300 ± 1200 | - | |

| Human (recombinant) | Succinyl-CoA | - | - | [20] | |

| Rat Liver (fetal) | Glycine | 10,000 | 0.06 (nmol ALA/mg protein/h) | [21] | |

| Rat Liver (adult) | Glycine | 20,000 | 0.02 (nmol ALA/mg protein/h) | [21] | |

| PBG Synthase (PBGS) | Human Erythrocytes | 5-Aminolevulinate | - | - | [5] |

| Human (recombinant) | 5-Aminolevulinate | 80 ± 10 (K0.5) | - | [17] | |

| PBG Deaminase (HMBS) | Human Erythrocytes (purified) | Porphobilinogen | 8.9 ± 1.5 | 249 ± 36 (nmol/mg/h) | [11] |

| Human (recombinant) | Porphobilinogen | - | - | [22] | |

| Human (recombinant, p.Arg167Gln mutant) | Porphobilinogen | - | ~1500 (nmol Uro I/mg/h) | [22] | |

| Human (recombinant, p.Arg195Cys mutant) | Porphobilinogen | - | ~500 (nmol Uro I/mg/h) | [22] | |

| Urothis compound III Synthase (UROS) | Human Erythrocytes | Hydroxymethylbilane | - | 7.41 ± 1.35 (units/mg protein) | [23] |

| Human Cultured Lymphoblasts | Hydroxymethylbilane | - | 13.7 ± 1.39 (units/mg protein) | [23] |

Note: Vmax and Km values can vary significantly depending on the assay conditions, purity of the enzyme, and the specific isoform.

Regulation of this compound Synthesis

The synthesis of porphyrinogens is a tightly controlled process to meet the cellular demand for tetrapyrroles while preventing the accumulation of potentially toxic intermediates.

Feedback Inhibition of ALA Synthase

The primary point of regulation is the first enzyme, ALAS.[8] The end-product of the pathway, heme, acts as a feedback inhibitor of ALAS.[24][25] In mammals, heme regulates the housekeeping isoform, ALAS1, by inhibiting its transcription and translation, blocking its translocation into the mitochondria, and promoting its degradation.[2] For the erythroid isoform, ALAS2, heme can act as a reversible mixed inhibitor, binding to the mature enzyme in the mitochondria and reducing its activity.[20]

Allosteric Regulation of PBG Synthase

PBG synthase is subject to allosteric regulation, which involves a dynamic equilibrium between different quaternary structures.[1][14] The enzyme can exist as a high-activity octamer and a low-activity hexamer.[1][3] Allosteric effectors, which can be intrinsic (e.g., pH, magnesium ions) or extrinsic (e.g., certain drugs), can shift this equilibrium, thereby modulating enzyme activity.[1][14] For instance, some drugs can stabilize the hexameric form, leading to inhibition of the enzyme.[3]

Experimental Protocols

This section provides detailed methodologies for the assay of the key enzymes in this compound synthesis.

ALA Synthase Activity Assay (Spectrophotometric)

This continuous spectrophotometric assay couples the production of Coenzyme A (CoA) by ALAS to the reduction of NAD+ by α-ketoglutarate dehydrogenase.[15]

Reagents:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5

-

Glycine solution: 1 M

-

Succinyl-CoA solution: 10 mM

-

α-ketoglutarate solution: 50 mM

-

NAD+ solution: 10 mM

-

Coenzyme A solution (for standard curve)

-

α-ketoglutarate dehydrogenase

-

Cell or tissue homogenate containing ALAS

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, glycine, succinyl-CoA, α-ketoglutarate, and NAD+.

-

Add a suitable amount of α-ketoglutarate dehydrogenase.

-

Initiate the reaction by adding the cell or tissue homogenate.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of NAD+ reduction is stoichiometric with the formation of ALA.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

A detailed colorimetric assay protocol is also available, which involves the chemical condensation of ALA with acetylacetone (B45752) to form a pyrrole (B145914) that reacts with Ehrlich's reagent.[19]

PBG Synthase Activity Assay

The activity of PBGS is determined by measuring the rate of porphobilinogen formation from ALA.[17]

Reagents:

-

Assay Buffer: 0.1 M Bis-Tris propane-HCl, pH 8.0

-

β-mercaptoethanol: 10 mM

-

ZnCl2: 10 µM

-

5-aminolevulinic acid (ALA) solution

-

Modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid)

-

Cell or tissue lysate containing PBGS

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, β-mercaptoethanol, and ZnCl2.

-

Add the cell or tissue lysate and pre-incubate at 37°C.

-

Initiate the reaction by adding the ALA solution.

-

After a defined incubation time (e.g., 60 minutes), stop the reaction by adding trichloroacetic acid.

-

Add modified Ehrlich's reagent to the mixture.

-

Measure the absorbance of the resulting colored complex at 555 nm.

-

The concentration of PBG is determined using its molar extinction coefficient (ε555 = 60,200 M-1 cm-1).[17]

PBG Deaminase (HMBS) Activity Assay

This assay measures the formation of urothis compound I from PBG.[26][27]

Reagents:

-

Assay Buffer: 50 mM Na-Hepes or 100 mM Tris-HCl, pH 8.2

-

Dithiothreitol (DTT): 0.1 M

-

Porphobilinogen (PBG) solution: e.g., 100 µM

-

5 M HCl

-

Benzoquinone (0.1% in methanol) or Iodine solution

-

Erythrocyte lysate or purified HMBS

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and DTT.

-

Add the erythrocyte lysate or purified enzyme and pre-incubate at 37°C.[26]

-

Initiate the reaction by adding the PBG solution.

-

After a specific time (e.g., 4 minutes), terminate the reaction by adding 5 M HCl and an oxidizing agent like benzoquinone or iodine.[26] This oxidizes the product, urothis compound I, to the stable, colored uroporphyrin I.

-

Incubate on ice, protected from light.

-

Measure the absorbance at 405 nm.

-

Calculate the enzyme activity based on the amount of uroporphyrin I formed.

Urothis compound III Synthase (UROS) Activity Assay

A coupled-enzyme assay is commonly used for UROS activity.[23]

Reagents:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.2

-

Porphobilinogen (PBG) solution

-

Hydroxymethylbilane synthase (HMBS) preparation (can be obtained from heat-treated erythrocyte lysates)

-

Cell or tissue lysate containing UROS

-

Oxidizing agent (e.g., iodine)

-

HPLC system for porphyrin isomer separation

Procedure:

-

In a coupled reaction, incubate PBG with the HMBS preparation to generate hydroxymethylbilane in situ.

-

Add the cell or tissue lysate containing UROS to this mixture.

-

After incubation, stop the reaction and oxidize the urothis compound products to uroporphyrins.

-

Separate and quantify the uroporphyrin I and III isomers using reversed-phase HPLC.

-

The activity of UROS is determined by the amount of urothis compound III formed.

A direct assay using synthetically prepared hydroxymethylbilane as a substrate can also be performed for kinetic studies.[23]

Conclusion

The enzymatic synthesis of porphyrinogens is a fundamental biological pathway with significant implications for human health and disease. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their regulation is paramount for researchers in academia and industry. The data and protocols presented in this guide offer a solid foundation for further investigation into this intricate and vital metabolic route, paving the way for the development of novel diagnostics and therapeutics for porphyrias and other related disorders.

References

- 1. Allostery and the dynamic oligomerization of porphobilinogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Porphobilinogen synthase: An equilibrium of different assemblies in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Update on heme biosynthesis, tissue-specific regulation, heme transport, relation to iron metabolism and cellular energy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Heme synthesis [reactome.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric inhibition of human lymphoblast and purified porphobilinogen deaminase by protothis compound and coprothis compound. A possible mechanism for the acute attack of variegate porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. The Remarkable Character of Porphobilinogen Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A continuous spectrophotometric assay for 5-aminolevulinate synthase that utilizes substrate cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric Inhibition of Human Porphobilinogen Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Urothis compound III synthase - Wikipedia [en.wikipedia.org]

- 19. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 20. biorxiv.org [biorxiv.org]

- 21. karger.com [karger.com]

- 22. researchgate.net [researchgate.net]

- 23. Coupled-enzyme and direct assays for urothis compound III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. portlandpress.com [portlandpress.com]

- 27. Test Details [utmb.edu]

The Synthesis of Porphyrinogen Isomers: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Porphyrins and their isomers, a class of heterocyclic macrocycles, are at the forefront of scientific research, with profound implications for medicine, materials science, and catalysis. While porphyrins themselves are well-known for their roles in biological systems, such as in heme and chlorophyll, their structural isomers, known as porphyrinoids, offer unique chemical and photophysical properties. These isomers, which differ in the arrangement of their constituent pyrrole (B145914) rings and methine bridges, have garnered significant interest for their potential applications in drug development, particularly in photodynamic therapy (PDT). This technical guide provides an in-depth overview of the core chemical synthesis strategies for key porphyrinogen isomers, detailed experimental protocols, and a summary of their relevance in therapeutic applications.

Core Synthetic Strategies for this compound Isomers

The synthesis of this compound isomers is a nuanced field of organic chemistry, relying on a set of core methodologies that can be adapted to yield specific isomeric structures. The primary approaches involve the acid-catalyzed condensation of pyrrole and aldehyde precursors to form a this compound intermediate, which is subsequently oxidized to the aromatic porphyrinoid. Key strategies include the Lindsey synthesis, MacDonald [2+2] and [3+1] condensations, and variations of the Rothemund reaction.

N-Confused Porphyrins (NCPs)

N-Confused porphyrins, also known as inverted porphyrins or carbaporphyrins, are isomers where one of the four pyrrole rings is inverted, resulting in a C-N-C linkage within the macrocyclic core instead of the typical C-N-H. This structural perturbation leads to significantly different coordination chemistry and electronic properties compared to their non-isomerized counterparts.

One of the most efficient methods for synthesizing N-confused tetraphenylporphyrin (B126558) (NC-TPP) is a one-flask, two-step procedure developed by Lindsey and coworkers.[1] This method has been shown to produce NC-TPP in yields of up to 39% on an analytical scale and 35% on a preparative scale.[1][2]

Azuliporphyrins

Azuliporphyrins are a fascinating class of carbaporphyrinoids where one pyrrole ring is replaced by an azulene (B44059) moiety. This substitution introduces a seven-membered ring into the macrocycle, leading to unique aromatic and electronic properties. The synthesis of azuliporphyrins often employs a MacDonald-type "[3+1]" condensation strategy.[3] This involves the reaction of a tripyrrane with an azulene-1,3-dicarbaldehyde in the presence of an acid catalyst, followed by oxidation.

Porphycenes

Porphycenes are constitutional isomers of porphyrins with a rectangular cavity and altered positions of the inner nitrogen atoms.[4] First synthesized by Vogel and coworkers, these isomers exhibit distinct spectroscopic and photophysical properties, making them attractive candidates for applications in photodynamic therapy.[5][6] The synthesis of porphycenes can be achieved through methods such as the McMurry reductive cyclization of 5,5'-diacyl-2,2'-bipyrroles.[7] A gram-scale synthesis of meso-tetraarylporphycenes has been reported with yields up to 80% via an acid-catalyzed oxidative macrocyclization of E/Z-mixtures of 5,6-diaryldipyrroethenes.[7]

Quantitative Data on this compound Isomer Synthesis

The selection of a synthetic route for a particular this compound isomer is often guided by the desired yield, scalability, and the nature of the substituents. The following tables summarize quantitative data for the synthesis of key this compound isomers.

Table 1: Synthesis of N-Confused Tetraphenylporphyrin (NC-TPP)

| Catalyst | Reactant Concentrations | Reaction Time | Oxidant | Yield (%) | Reference |

| Methanesulfonic Acid (MSA) | Pyrrole (10 mM), Benzaldehyde (B42025) (10 mM) | 30 min (condensation) | DDQ | 35-39 | [1] |

| BF3-etherate | Pyrrole (70 mM), p-tolualdehyde (40 mM) | Room Temp. | - | ~5 | [1] |

| HBr | Pyrrole (equimolar), Benzaldehyde (equimolar) | Room Temp. | - | ~5 | [1] |

| Trifluoromethanesulfonic Acid | Pyrrole (10 mM), Pentafluorobenzaldehyde (10 mM) | 4 h | DDQ | 5 | [8] |

Table 2: Synthesis of Azuliporphyrins

| Synthetic Method | Precursors | Catalyst | Oxidant | Yield (%) | Reference |

| [3+1] Condensation | Tripyrrane, Azulene-1,3-dicarbaldehyde | Trifluoroacetic Acid (TFA) | Ferric Chloride (FeCl3) | 32 | [3] |

Table 3: Synthesis of Porphycenes

| Synthetic Method | Precursors | Catalyst | Yield (%) | Reference |

| Acid-catalyzed Oxidative Macrocyclization | E/Z-mixture of 5,6-diaryldipyrroethenes | p-Toluenesulfonic acid (p-TSA) | up to 80 | [7] |

| McMurry Reductive Cyclization | 5,5'-diacyl-2,2'-bipyrroles | TiCl4/Zn | - | [7] |

Experimental Protocols

Protocol 1: One-Flask Synthesis of N-Confused Tetraphenylporphyrin (NC-TPP)

This protocol is adapted from the work of Lindsey and coworkers.[1]

Materials:

-

Pyrrole

-

Benzaldehyde

-

Methanesulfonic acid (MSA)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (CH2Cl2)

-

Basic alumina (B75360)

-

Hexanes

Procedure:

-

In a 1.5 L flask, prepare a solution of pyrrole and benzaldehyde at a concentration of 10 mM each in CH2Cl2.

-

Add methanesulfonic acid (MSA) to a final concentration of 7 mM.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add DDQ to the reaction mixture to oxidize the this compound.

-

Monitor the reaction by HPLC.

-

Filter the crude reaction mixture through a pad of basic alumina using CH2Cl2 as the eluent.

-

Purify the product by column chromatography on basic alumina using a hexanes/CH2Cl2 solvent system.

-

Collect the fractions containing NC-TPP and evaporate the solvent to obtain the purified product.

Protocol 2: MacDonald-Type [3+1] Synthesis of an opp-BCOD-fused Azuliporphyrin

This protocol is adapted from the synthesis of a π-expanded azuliporphyrin.[3]

Materials:

-

Tripyrrane precursor

-

Azulene dialdehyde (B1249045) precursor

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Ferric chloride (FeCl3)

Procedure:

-

Treat the tripyrrane precursor with trifluoroacetic acid (TFA) to remove any protecting groups.

-

Dilute the resulting mixture with CH2Cl2.

-

Add the azulene dialdehyde precursor to the reaction mixture.

-

Stir the reaction at room temperature.

-

Oxidize the reaction mixture with an aqueous solution of ferric chloride (FeCl3).

-

Perform a work-up of the reaction mixture.

-

Purify the product by column chromatography and recrystallization to yield the azuliporphyrin.

Visualization of Workflows and Pathways

To aid in the understanding of the synthetic strategies and their application in drug development, the following diagrams have been generated using the DOT language.

Application in Drug Development: Photodynamic Therapy

This compound isomers are particularly promising as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[9] The unique photophysical properties of these isomers, such as strong absorption in the red region of the electromagnetic spectrum, allow for deeper tissue penetration of light.

Upon activation by light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state.[10] This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary mediator of PDT-induced cell death.[10] The generated ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.[11][12]

The subcellular localization of the photosensitizer plays a critical role in the mechanism of cell death.[13][14] For instance, photosensitizers that accumulate in the mitochondria can trigger the intrinsic apoptotic pathway, while those localized in lysosomes can induce apoptosis or necrosis upon photodamage to these organelles.[15] Several signaling pathways have been implicated in PDT-induced cell death, including the PI3K/AKT/mTOR pathway and the Fas/Fasl-mediated apoptosis pathway.[16][17]

Conclusion

The chemical synthesis of this compound isomers is a dynamic and evolving field, offering access to a diverse range of molecules with tunable properties. The methodologies outlined in this guide, from one-pot syntheses of N-confused porphyrins to multi-step strategies for complex isomers like azuliporphyrins and porphycenes, provide a robust toolkit for researchers. The unique characteristics of these isomers make them highly valuable for applications in drug development, particularly as next-generation photosensitizers for photodynamic therapy. A thorough understanding of their synthesis and mechanism of action is crucial for harnessing their full therapeutic potential.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. An efficient one-flask synthesis of N-confused tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 4. Porphycenes: synthesis and derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Gram-scale synthesis of porphycenes through acid-catalyzed oxidative macrocyclizations of E / Z -mixed 5,6-diaryldipyrroethenes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09040H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and cellular mechanisms of porphyrin photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unique Diagnostic and Therapeutic Roles of Porphyrins and Phthalocyanines in Photodynamic Therapy, Imaging and Theranostics [thno.org]

- 15. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]

The Intricate Dance of Porphyrinogen Cyclization: A Technical Guide to the Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of porphyrins, essential tetrapyrrole macrocycles at the heart of vital biomolecules like heme and chlorophyll, involves a fascinating and complex series of enzymatic reactions. A critical juncture in this pathway is the cyclization of the linear tetrapyrrole, hydroxymethylbilane (B3061235), to form the first macrocyclic intermediate, uroporphyrinogen. This process is not a simple ring closure but a sophisticated enzymatic feat that determines the final structure and function of the resulting porphyrin. This technical guide provides an in-depth exploration of the core mechanisms of this compound cyclization, focusing on the two key enzymes that orchestrate this transformation: Hydroxymethylbilane Synthase (HMBS) and Urothis compound III Synthase (UROS).

The Linear Precursor: Formation of Hydroxymethylbilane by HMBS

The journey to the cyclic this compound begins with the head-to-tail condensation of four molecules of the monopyrrole precursor, porphobilinogen (B132115) (PBG), to form the linear tetrapyrrole, hydroxymethylbilane (HMB). This polymerization is catalyzed by Hydroxymethylbilane Synthase (HMBS), also known as porphobilinogen deaminase.

The catalytic cycle of HMBS is a remarkable process involving a unique dipyrromethane (DPM) cofactor covalently bound to a cysteine residue in the enzyme's active site. This DPM cofactor acts as a primer, to which the four PBG substrate molecules are sequentially added. The reaction proceeds through a series of enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄). Each step involves the deamination of a PBG molecule to form a reactive azafulvene intermediate, which then attacks the α-position of the growing polypyrrole chain attached to the DPM cofactor. After the addition of the fourth PBG unit, the resulting hexapyrrole intermediate is hydrolyzed, releasing the linear tetrapyrrole product, HMB, and regenerating the DPM cofactor for the next catalytic cycle.

The Crucial Role of Porphyrinogens in the Heme Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of porphyrinogens as intermediates in the heme synthesis pathway. Heme, an iron-containing protoporphyrin IX, is an essential prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes.[1] The intricate and highly regulated biosynthesis of heme involves a series of eight enzymatic steps, a significant portion of which is dedicated to the formation and modification of porphyrinogens.[2][3] Understanding the biochemistry of these intermediates and the enzymes that catalyze their transformations is critical for research into a group of genetic disorders known as porphyrias, and for the development of novel therapeutic interventions.[1]

Porphyrinogens: The Unstable Precursors

Porphyrinogens are colorless and unstable reduced forms of porphyrins, characterized by a macrocyclic tetrapyrrole structure linked by methylene (B1212753) bridges.[4] Their instability and tendency to auto-oxidize to their corresponding colored porphyrin counterparts necessitate precise enzymatic control within the cellular environment.[4] This guide focuses on the four key enzymatic steps involving porphyrinogen intermediates: the formation of urothis compound III, and its sequential conversion to coprothis compound III, protothis compound (B1215707) IX, and finally protoporphyrin IX, the immediate precursor to heme.

Enzymatic Conversion of Porphyrinogens

The transformation of the initial linear tetrapyrrole, hydroxymethylbilane (B3061235), into the final protoporphyrin IX ring involves a series of carefully orchestrated enzymatic reactions. These reactions occur in both the cytosol and the mitochondria.[2]

Urothis compound III Synthase (UROS)

The first crucial step in the formation of the asymmetric urothis compound III isomer is catalyzed by urothis compound III synthase (UROS). This enzyme facilitates the cyclization of the linear tetrapyrrole hydroxymethylbilane, with a concurrent inversion of the D-ring, to form urothis compound III.[5][6] In the absence of UROS, hydroxymethylbilane spontaneously cyclizes to form the symmetric and non-functional urothis compound I. A deficiency in UROS activity leads to congenital erythropoietic porphyria (CEP), also known as Günther's disease.[5]

Urothis compound Decarboxylase (UROD)

Following its synthesis in the cytosol, urothis compound III undergoes four sequential decarboxylations of its acetate (B1210297) side chains, a reaction catalyzed by urothis compound decarboxylase (UROD), to form coprothis compound III.[7] This enzyme is unique in that it does not require any cofactors for its catalytic activity.[8] Deficiencies in UROD activity are associated with porphyria cutanea tarda (PCT), the most common type of porphyria.[7]

Coprothis compound Oxidase (CPOX)

Coprothis compound III is then transported into the mitochondrial intermembrane space where it is converted to protothis compound IX by coprothis compound oxidase (CPOX).[9][10] This enzyme catalyzes the oxidative decarboxylation of the propionate (B1217596) groups on rings A and B of coprothis compound III to form vinyl groups.[10][11] CPOX is a homodimer that is active in the presence of molecular oxygen.[10] A defect in CPOX leads to hereditary coproporphyria.[12]

Protothis compound Oxidase (PPOX)

The final step involving a this compound intermediate is the oxidation of protothis compound IX to protoporphyrin IX, catalyzed by protothis compound oxidase (PPOX).[13] This enzyme removes six hydrogen atoms from the protothis compound IX ring, creating a fully conjugated porphyrin ring system.[14] PPOX is a mitochondrial enzyme, and its deficiency is the cause of variegate porphyria.[9]

Quantitative Analysis of Enzyme Kinetics

The efficiency of each enzymatic step in the this compound pathway is crucial for maintaining a steady flux towards heme synthesis and preventing the accumulation of potentially toxic intermediates. The following table summarizes key kinetic parameters for the enzymes involved.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Urothis compound III Synthase (UROS) | Escherichia coli | Pre-urothis compound | 5 | - | - |

| Urothis compound Decarboxylase (UROD) | Human | Urothis compound III | 0.07 | 0.16 | 2.29 x 106 |

| Coprothis compound Oxidase (CPOX) | Escherichia coli | Coprothis compound III | 2.6 | 0.0028 | 1.08 x 103 |

| Priestia megaterium | Coprothis compound III | 3.95 | 0.0105 | 2.66 x 103 | |

| Human | Coprothis compound III | ~0.0005 - 3.5 (Range) | - | >2 x C-IV | |

| Protothis compound Oxidase (PPOX) | Murine Hepatic | Protothis compound IX | 6.6 | 0.124 | 1.88 x 104 |

| Murine Hepatic | Oxygen | 125 | - | - |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme. The data presented here is a compilation from various studies for comparative purposes.[15][16][17][18][19][20][21]

Signaling Pathways and Logical Relationships

The heme synthesis pathway is a linear cascade of enzymatic reactions. The following diagrams illustrate the core transformations of porphyrinogens.

References

- 1. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Urothis compound III synthase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Urothis compound decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Structural basis of hereditary coproporphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coprothis compound III oxidase - Wikipedia [en.wikipedia.org]

- 11. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 12. CPOX gene: MedlinePlus Genetics [medlineplus.gov]

- 13. Mouse protothis compound oxidase. Kinetic parameters and demonstration of inhibition by bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Molecular Evolution, Structure, and Function of Coprothis compound Oxidase and Protothis compound Oxidase in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxygen-dependent coprothis compound III oxidase (HemF) from Escherichia coli is stimulated by manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The alternative coprothis compound III oxidase (CgoN) catalyzes the oxygen-independent conversion of coprothis compound III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic evaluation of human cloned coprothis compound oxidase using a ring isomer of the natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Urothis compound decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. Mouse protothis compound oxidase. Kinetic parameters and demonstration of inhibition by bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purification and properties of urothis compound III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Oxidation of Porphyrinogens to Porphyrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous oxidation of porphyrinogens to their corresponding porphyrins. This fundamental process is a critical step in the biosynthesis of heme and chlorophyll (B73375) and is of significant interest in the study of porphyrias and the development of photodynamic therapies. This document details the underlying mechanisms, influential factors, and experimental methodologies for studying this transformation.

Introduction to Porphyrinogen Oxidation

Porphyrinogens are colorless, non-aromatic macrocycles composed of four pyrrole (B145914) rings linked by methylene (B1212753) bridges. They are the immediate precursors to porphyrins in the heme biosynthetic pathway. The conversion of a this compound to a porphyrin is an oxidative process involving the removal of six hydrogen atoms from the macrocycle, resulting in a highly conjugated, aromatic, and colored porphyrin ring.[1][2] While this oxidation is often catalyzed enzymatically in biological systems, it can also occur spontaneously, particularly in the presence of oxygen and light.[3][4] This non-enzymatic auto-oxidation is a key factor in the pathophysiology of certain porphyrias, where the accumulation of porphyrinogens leads to their conversion into phototoxic porphyrins.[5]

The Chemical Mechanism of Spontaneous Oxidation

The spontaneous oxidation of porphyrinogens to porphyrins is a six-electron oxidation process. The generally accepted mechanism involves a stepwise removal of hydrogen atoms from the methylene bridges and the pyrrole nitrogen atoms. The presence of an oxidizing agent, most commonly molecular oxygen, is crucial. The reaction can be initiated and accelerated by light, which can promote the formation of reactive oxygen species (ROS) that facilitate the oxidation.[3][4][6]

The overall reaction can be summarized as:

This compound + 3/2 O₂ → Porphyrin + 3 H₂O

The process is thought to proceed through partially oxidized intermediates, such as porphodimethenes. The fully conjugated aromatic system of the porphyrin is the thermodynamically stable end product of this reaction.

Factors Influencing Spontaneous this compound Oxidation

Several factors can influence the rate of spontaneous this compound oxidation:

-

Oxygen: Molecular oxygen is the primary oxidizing agent in most spontaneous oxidation reactions. The rate of oxidation is generally dependent on the concentration of dissolved oxygen.[7]

-

Light: Light, particularly in the UV and visible regions, can significantly accelerate the oxidation process. This is often due to the photosensitizing properties of the accumulating porphyrin product, which can generate singlet oxygen and other ROS that, in turn, oxidize the remaining this compound.[3][4]

-

pH: The pH of the solution can affect the stability of the this compound and the rate of its oxidation. For instance, the spontaneous oxidation of Fe(II) to Fe(III), a related process, is highly pH-dependent.[8][9]

-

Metal Ions: Certain metal ions can catalyze the oxidation of porphyrinogens. For example, iron chelates have been shown to promote the hydrogen peroxide-dependent oxidation of porphyrinogens.[1]

-

Solvent: The nature of the solvent can influence the solubility and stability of both the this compound and the oxidizing species, thereby affecting the reaction rate.

Quantitative Data on this compound Oxidation

The following tables summarize available quantitative data related to the oxidation of porphyrinogens. It is important to note that much of the available kinetic data pertains to enzymatic oxidation.

| This compound | Enzyme | Km (μM) | Ki (μM) | Conditions | Reference |

| Coprothis compound III | Coprothis compound oxidase (rat liver) | 1.2 | 7.6 (Coproporphyrin III) | Radiochemical assay | [10] |

| Coprothis compound IV | Coprothis compound oxidase (rat liver) | 0.9 | - | Mixed-substrate method | [10] |

| Harderothis compound | Coprothis compound oxidase (rat liver) | 1.6 | - | Mixed-substrate method | [10] |

| Pentacarboxylate this compound III | Coprothis compound oxidase (rat liver) | 29 | - | Mixed-substrate method | [10] |

| Protothis compound (B1215707) IX | Protothis compound oxidase (mammalian) | 11 | - | pH 8.6-8.7 | [7] |

| Hydroxymethylbilane | Urothis compound III synthase (human erythrocytes) | 5-20 | - | pH 7.4 | [11] |

Table 1: Michaelis-Menten (Km) and Inhibition (Ki) Constants for Enzymatic this compound Oxidation.

| Reaction | Second-Order Rate Constant (M-1s-1) | Conditions | Reference |

| Porphyrin-iron(IV)-oxo with styrene | 1-2 x 10-2 | Acetonitrile solution | [12] |

| Porphyrin-iron(IV)-oxo with benzyl (B1604629) alcohol | 3 x 10-2 | Acetonitrile solution | [12] |

| Fe(II) oxidation by O₂ | See rate equation in reference | Aqueous solution, pH-dependent | [8][9] |

Table 2: Rate Constants for Related Oxidation Reactions.

Experimental Protocols

Synthesis of Porphyrins via this compound Oxidation (Lindsey Synthesis)

This protocol describes a common method for synthesizing meso-substituted porphyrins, which involves the acid-catalyzed condensation of pyrrole and an aldehyde to form a this compound, followed by its oxidation.

Materials:

-

Pyrrole

-

Aldehyde (e.g., benzaldehyde)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA) or BF₃·OEt₂

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Condensation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and pyrrole (1 equivalent) in a large volume of CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of a strong acid, such as TFA or BF₃·OEt₂.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours). The formation of the colorless this compound can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Add a solution of DDQ (1-1.5 equivalents) in CH₂Cl₂ to the reaction mixture.

-

Stir the mixture at room temperature for an additional period (e.g., 1 hour). The solution will turn a deep color (typically purple for tetraphenylporphyrin) as the porphyrin is formed.

-

Purification: Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) or by passing the mixture through a short plug of basic alumina.

-

Concentrate the solution under reduced pressure.

-

Purify the crude porphyrin by column chromatography on silica gel using an appropriate solvent system.

-

Collect the colored fractions containing the porphyrin and evaporate the solvent to obtain the purified product.

Spectrophotometric Monitoring of this compound Oxidation

This protocol outlines a general method for monitoring the spontaneous oxidation of a this compound to a porphyrin by observing the increase in absorbance at the Soret band of the porphyrin.

Materials:

-

Purified this compound (e.g., urothis compound)

-

Buffer solution of desired pH

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

This compound Preparation: Prepare a stock solution of the this compound in an appropriate solvent, ensuring it is kept under anaerobic and dark conditions to minimize premature oxidation.

-

Reaction Setup: In a quartz cuvette, add the buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer.

-

Initiation of Reaction: To initiate the oxidation, inject a small aliquot of the this compound stock solution into the cuvette and mix quickly.

-

Data Acquisition: Immediately begin recording the absorbance spectrum of the solution at regular time intervals. Focus on the Soret band region of the corresponding porphyrin (typically around 400-420 nm).

-

Data Analysis: Plot the absorbance at the Soret band maximum as a function of time. The initial rate of the reaction can be determined from the slope of this curve. By performing the experiment under different conditions (e.g., varying pH, temperature, oxygen concentration), the kinetics of the spontaneous oxidation can be investigated.

HPLC Quantification of Porphyrins and Porphyrinogens

This protocol describes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of porphyrins and their precursors. To quantify porphyrinogens, they are typically oxidized to their corresponding porphyrins prior to analysis.[10][13]

Materials:

-

Urine, plasma, or other biological samples

-

Oxidizing agent (e.g., iodine solution)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., methanol, ammonium (B1175870) acetate (B1210297) buffer)

-

Porphyrin standards

Procedure:

-

Sample Preparation:

-

Protect the sample from light.[14]

-

For the quantification of total porphyrins (including those originally present as porphyrinogens), treat the sample with an oxidizing agent like iodine to convert all porphyrinogens to porphyrins.[10]

-

Adjust the pH of the sample as required by the specific method.[15]

-

Centrifuge the sample to remove any precipitate.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the porphyrins using a gradient of the mobile phase.

-

Detect the eluting porphyrins using a fluorescence detector set at the appropriate excitation and emission wavelengths for porphyrins (e.g., excitation ~405 nm, emission ~620 nm).

-

-

Quantification:

-

Identify and quantify the porphyrins in the sample by comparing their retention times and peak areas to those of known porphyrin standards.[13]

-

Visualization of Pathways and Workflows

Spontaneous Oxidation of this compound

Caption: General scheme of the spontaneous oxidation of a this compound to a porphyrin.

Experimental Workflow for Studying Spontaneous Oxidation

Caption: Workflow for the experimental investigation of spontaneous this compound oxidation.

Signaling Pathway in Porphyria Pathophysiology

Caption: Pathophysiological cascade in certain porphyrias involving spontaneous oxidation.

Conclusion

The spontaneous oxidation of porphyrinogens to porphyrins is a chemically driven process of significant biological and clinical relevance. While enzymatic pathways tightly regulate this conversion in healthy individuals, the non-enzymatic reaction becomes prominent under conditions of this compound accumulation, such as in the porphyrias. Understanding the kinetics and mechanisms of this spontaneous oxidation, as well as the factors that influence it, is crucial for developing diagnostic tools and therapeutic interventions for these disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and clinicians working in this important field. Further research into the precise rate constants and intermediates of the non-enzymatic pathway will continue to enhance our understanding of this fundamental biochemical transformation.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 3. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxygen and Conformation Dependent Protein Oxidation and Aggregation by Porphyrins in Hepatocytes and Light-Exposed Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Urothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Mechanism of photooxidation of porphyrins with oxygen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The enzymic conversion of protothis compound IX to protoporphyrin IX in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and properties of urothis compound III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]